Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate

Lipophilicity ADME Profiling Medicinal Chemistry

Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic small molecule belonging to the phenoxyalkylamine carbamoyl benzoate class, characterized by a benzoate ester core, a but-2-yn-1-yl carbamoyl linker, and a 2‑methoxyphenoxy substituent. It is primarily supplied as a research-grade building block (≥95% purity) for pharmaceutical and agrochemical intermediate synthesis.

Molecular Formula C20H19NO5
Molecular Weight 353.374
CAS No. 1428364-12-8
Cat. No. B2551829
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate
CAS1428364-12-8
Molecular FormulaC20H19NO5
Molecular Weight353.374
Structural Identifiers
SMILESCOC1=CC=CC=C1OCC#CCNC(=O)C2=CC=C(C=C2)C(=O)OC
InChIInChI=1S/C20H19NO5/c1-24-17-7-3-4-8-18(17)26-14-6-5-13-21-19(22)15-9-11-16(12-10-15)20(23)25-2/h3-4,7-12H,13-14H2,1-2H3,(H,21,22)
InChIKeyYCYDPTCOCAIGBZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate (CAS 1428364-12-8): Key Characteristics and Procurement Profile


Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate is a synthetic small molecule belonging to the phenoxyalkylamine carbamoyl benzoate class, characterized by a benzoate ester core, a but-2-yn-1-yl carbamoyl linker, and a 2‑methoxyphenoxy substituent [1]. It is primarily supplied as a research-grade building block (≥95% purity) for pharmaceutical and agrochemical intermediate synthesis [1]. Its well‑defined architecture, combining alkyne, carbamate, and aryl ether functionalities, makes it a versatile scaffold for further derivatization and structure–activity relationship (SAR) exploration.

Why In‑Class Analogs Cannot Replace Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate


Closely related analogs that share the methyl 4‑(but‑2‑yn‑1‑ylcarbamoyl)benzoate scaffold nevertheless differ in their terminal aryl‑ether substituents, leading to measurable shifts in key physicochemical properties [1]. As shown below, even a seemingly conservative replacement of the 2‑methoxyphenoxy group with a 1,3‑benzodioxole moiety alters logP, polar surface area, rotatable bonds, and hydrogen‑bond acceptor count. These differences can critically influence membrane permeability, metabolic stability, solubility, and synthetic compatibility, making unverified interchange risky in reproducible research or scaled‑up synthesis.

Head‑to‑Head Evidence Guide: Quantifiable Differentiation of Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate


Lipophilicity (XLogP3): 2‑Methoxyphenoxy vs. 1,3‑Benzodioxole Analog

The target compound exhibits an XLogP3 of 2.8, whereas the closest commercially available analog (methyl 4-{[4-(2H-1,3-benzodioxol-5-yloxy)but-2-yn-1-yl]carbamoyl}benzoate) has an XLogP3 of 2.6 [1][2]. This +0.2 log-unit difference indicates slightly higher lipophilicity, which may enhance passive membrane diffusion but could also reduce aqueous solubility.

Lipophilicity ADME Profiling Medicinal Chemistry

Topological Polar Surface Area (TPSA): 2‑Methoxyphenoxy vs. 1,3‑Benzodioxole Analog

The target compound has a TPSA of 73.9 Ų, compared to 83.1 Ų for the 1,3‑benzodioxole analog [1][2]. The 9.2 Ų lower TPSA suggests a reduced capacity for hydrogen‑bonding interactions with aqueous media, which is consistent with its higher measured logP and may favor blood–brain barrier penetration or passive gastrointestinal absorption.

Polar Surface Area Drug-Likeness Permeability

Rotatable Bond Count: Conformational Flexibility Relative to the Benzodioxole Analog

The target compound possesses 7 rotatable bonds, whereas the 1,3‑benzodioxole analog has 6 [1][2]. The additional rotatable bond arises from the free methoxy group, potentially increasing the entropic penalty upon binding to a biological target but also offering a larger conformational sampling space.

Molecular Flexibility Entropic Cost Ligand Efficiency

Hydrogen‑Bond Acceptor Count: Impact on Solubility and Target Recognition

The target compound provides 5 hydrogen‑bond acceptor sites, compared to 6 for the 1,3‑benzodioxole analog (which contains an additional oxygen atom in the dioxole ring) [1][2]. This difference alters the hydrogen‑bonding landscape, which may affect aqueous solubility and the compound’s ability to satisfy hydrogen‑bonding requirements in a protein binding pocket.

Hydrogen Bonding Solubility Pharmacophore Modeling

Optimal Procurement and Deployment Contexts for Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate


Hit-to-Lead SAR Exploration Requiring Fine Lipophilicity Tuning

The +0.2 logP advantage over the 1,3‑benzodioxole analog [1] makes this compound valuable in iterative SAR programs where incremental increases in logP are desired to improve membrane permeability without introducing excessive hydrophobicity.

CNS‑Targeted Library Design Leveraging Lower TPSA

With a TPSA of 73.9 Ų, significantly below the 90 Ų threshold often associated with CNS drug candidates [1], this compound is well suited for CNS‑oriented compound collections, offering a lower polar surface area than the alternative benzodioxole analog.

Synthetic Methodology Development Using the Terminal Alkyne

The but‑2‑yn‑1‑yl group provides a handle for copper‑catalyzed azide‑alkyne cycloaddition (CuAAC) and other click chemistry applications [1], enabling the compound to serve as a modular intermediate for generating diverse triazole‑containing libraries.

Negative Control or Inactive Scaffold for Phenoxyalkylamine‑Based Target Engagement Assays

Given its structural resemblance to known phenoxyalkylamine LAT1 and sigma receptor ligands, but absent published quantitative pharmacological data, this compound can be deployed as a matched negative control for assays where target engagement of active analogs has been confirmed.

Quote Request

Request a Quote for Methyl 4-((4-(2-methoxyphenoxy)but-2-yn-1-yl)carbamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.